molecular formula C7H12F3NO B1464032 4-Methoxy-4-(trifluoromethyl)piperidine CAS No. 1333106-10-7

4-Methoxy-4-(trifluoromethyl)piperidine

Cat. No.: B1464032
CAS No.: 1333106-10-7
M. Wt: 183.17 g/mol
InChI Key: QANLUEMLYOYQIZ-UHFFFAOYSA-N
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Description

4-Methoxy-4-(trifluoromethyl)piperidine is a versatile piperidine-based chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features both a methoxy group and a trifluoromethyl group attached at the 4-position of the piperidine ring, creating a unique molecular scaffold with significant potential for modulating the physicochemical properties of candidate molecules . The molecular formula is C7H12F3NO, with a molecular weight of 183.17 g/mol . The presence of the trifluoromethyl group is particularly valuable in agrochemical and pharmaceutical research, as this moiety is known to enhance metabolic stability, improve membrane permeability, and influence the lipophilicity and bioavailability of target compounds . This specific substitution pattern on the piperidine ring makes it a valuable intermediate for constructing more complex molecular architectures. The compound is typically characterized by its SMILES notation, FC(C1(OC)CCNCC1)(F)F . It is offered as the free base (CAS 1333106-10-7) and is also available in a salt form as this compound hydrochloride (CAS 1332886-70-0), which has a molecular formula of C7H13ClF3NO and a molecular weight of 219.63 g/mol . Researchers utilize this compound exclusively for laboratory research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper laboratory handling procedures should be observed.

Properties

IUPAC Name

4-methoxy-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-12-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANLUEMLYOYQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Reactants: 4-Piperidine carboxylic acid (or substituted analogues), trichloromethane (chloroform), anhydrous hydrofluoric acid, and sulfur tetrafluoride.
  • Conditions: The mixture is stirred in a 1L stainless steel autoclave at temperatures ranging from 65°C to 150°C for 3 hours.
  • Workup: The reaction mixture is neutralized with sodium hydroxide to pH 10, followed by extraction with chloroform or dichloromethane and purification via distillation.

Key Data from Representative Embodiments:

Embodiment Substrate Solvent HF (g) SF4 (g) Temp (°C) Product Yield (g) Content (%) Yield Based on Substrate (%)
1 4-Piperidine carboxylic acid Trichloromethane 50 270 85 100 95 80.1
9 4-Piperidine carboxylic acid Trichloromethane 90 270 150 93.2 95.2 74.6
10 4-Piperidine carboxylic acid Methylene dichloride 90 170 85 72 96.7 58.7
11 4-Piperidine carboxylic acid Trichloromethane 100 250 95 91 97.1 75

This method provides high purity trifluoromethyl piperidines with yields up to 80%, depending on reaction conditions and solvent choice. The use of anhydrous hydrofluoric acid and sulfur tetrafluoride is critical for efficient fluorination, but requires specialized equipment due to the corrosive and toxic nature of reagents.

Synthesis via Protection and Fluorination of Hydroxypiperidine Derivatives

An alternative synthetic approach involves the transformation of 4-hydroxypiperidine derivatives into 4-(trifluoromethoxy)piperidines, which is closely related to the target compound bearing a methoxy group.

Method Highlights (Based on 2021 Research):

  • Starting Material: 4-Hydroxypiperidine.
  • Step 1: Acylation of 4-hydroxypiperidine with benzoyl chloride to form N-benzoyl-4-hydroxypiperidine.
  • Step 2: Conversion to N-benzoyl-4-(trifluoromethoxy)piperidine via the Hiyama method, which involves synthesis of S-methyl xanthate intermediates followed by desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent.
  • Step 3: Reduction of the N-benzoyl group to benzyl, followed by removal of the benzyl group using 1-chloroethyl chloroformate.
  • Outcome: Multigram quantities of 4-(trifluoromethoxy)piperidine with an overall yield of approximately 40%.

This multi-step method allows for selective introduction of the trifluoromethoxy group (–OCF3), which is structurally similar to the methoxy group but with enhanced electron-withdrawing properties. The methodology is adaptable for synthesizing other secondary amines with trifluoromethoxy substituents.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range (%) Notes
Direct fluorination with SF4 and HF 4-Piperidine carboxylic acid Sulfur tetrafluoride, HF, chloroform Fluorination and decarboxylation 58.7 – 80.1 Requires specialized equipment, high purity
Protection-fluorination (Hiyama method) 4-Hydroxypiperidine Benzoyl chloride, NBS, Olah’s reagent Acylation, xanthate formation, fluorination ~40 Multi-step, suitable for multigram synthesis
Pyridinium salt reduction Trifluoromethoxy pyridine Benzyl halides, reductive agents Salt formation, reduction, hydrogenation Not specified Stepwise, adaptable for various trifluoromethoxy derivatives

Research Findings and Practical Considerations

  • Reagent Handling: The use of sulfur tetrafluoride and anhydrous hydrofluoric acid demands rigorous safety protocols due to their toxicity and corrosiveness.
  • Purity and Yield: The direct fluorination method achieves high product purity (>95%) and good yields, making it suitable for industrial scale-up.
  • Selectivity: Protection strategies (e.g., benzoyl protection) enable selective fluorination and functional group manipulation, crucial for complex derivatives.
  • Scalability: The Hiyama method and direct fluorination have been demonstrated on multigram scales, indicating practical applicability for research and production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl-containing derivative, while substitution reactions can introduce different functional groups into the piperidine ring.

Scientific Research Applications

4-Methoxy-4-(trifluoromethyl)piperidine is a piperidine derivative featuring a methoxy group and a trifluoromethyl group at the 4-position of the piperidine ring. It has a molecular formula of C₇H₁₂F₃NO and a molecular weight of approximately 179.18 g/mol. This compound is valuable in medicinal chemistry and organic synthesis because of its unique structural characteristics.

Interactions with Biological Targets

Studies indicate that this compound interacts with biological targets, including receptors involved in neurotransmitter transport. Its structural features enable effective engagement with these targets, making it a subject of interest for pharmacological evaluation. Interaction studies often examine its binding affinity and selectivity towards specific receptors, which are crucial for understanding its therapeutic potential.

Structural Comparison

This compound contains both methoxy and trifluoromethyl groups, setting it apart from similar compounds, and suggesting that it may be a versatile component in drug design and development.

Compound NameStructure FeaturesUnique Aspects
4-Methoxy-4-methylpiperidineMethoxy and methyl groupsLess fluorinated; primarily studied for dopamine activity
1-(Trifluoromethyl)-piperidineTrifluoromethyl group onlyLacks methoxy functionality; different biological profile
N-(Piperidin-4-yl)-N-(trifluoromethyl)amineTrifluoromethyl group on an amineDifferent reactivity due to nitrogen substitution; potential GPR119 agonist

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the compound’s binding affinity to various enzymes and receptors. This can modulate the activity of these molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of 4-Methoxy-4-(trifluoromethyl)piperidine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound HCl C₁₃H₂₂ClN₃O₃ 303.78 4-methoxy, 4-CF₃ (direct on piperidine) High solubility due to polar groups; used as a drug scaffold
4-(4-Trifluoromethylphenoxy)piperidine HCl C₁₂H₁₄F₃NO·HCl ~289.7 Phenoxy-CF₃ at 4-position Enhanced receptor selectivity in CCR5 antagonists
4-Methoxy-4-(4-methylphenyl)piperidine C₁₃H₁₉NO 205.30 4-methoxy, 4-methylphenyl Intermediate in antipsychotic synthesis
4-(4-Trifluoromethoxy-phenyl)piperidine C₁₂H₁₄F₃NO 257.24 Phenyl-CF₃O at 4-position Pharmacological applications in CNS disorders
4-Methoxy-4-(2-methoxyethyl)piperidine HCl C₉H₂₀ClNO₂ 209.72 4-methoxy, 4-methoxyethyl Improved solubility for lab applications

Key Observations :

  • Substituent Position: Direct substitution on the piperidine ring (as in the target compound) provides distinct electronic effects compared to aryl-linked groups (e.g., phenoxy-CF₃), influencing binding affinity and solubility .
  • Trifluoromethyl Impact : Compounds with -CF₃ groups exhibit higher metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .
Target Compound :
  • Applications : Used as a scaffold in developing protease inhibitors and kinase modulators. Its hydrochloride salt is marketed for lab use, emphasizing its role in early-stage drug discovery .
Analogues :

4-(4-Trifluoromethylphenoxy)piperidine HCl: Key Role: Optimized for CCR5 receptor antagonism in HIV entry inhibition. The phenoxy-CF₃ group improves receptor selectivity over M1/M2 receptors . Clinical Relevance: Advanced to clinical trials for HIV treatment .

4-(4-Trifluoromethoxy-phenyl)piperidine :

  • Applications: Explored in neuroprotective agents due to trifluoromethoxy’s stability and electron-withdrawing effects .

4-Methoxy-4-(2-methoxyethyl)piperidine HCl :

  • Utility: Polar substituents enhance aqueous solubility, making it suitable for in vitro assays .

Biological Activity

4-Methoxy-4-(trifluoromethyl)piperidine is an organic compound characterized by a piperidine ring with a methoxy group and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities.

  • IUPAC Name : this compound
  • CAS Number : 1333106-10-7
  • Molecular Formula : C7H12F3NO
  • Molecular Weight : 201.17 g/mol

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and stability, making it a valuable candidate for drug development and other applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction is crucial for its applications in pharmacology and biochemistry.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, derivatives of similar compounds have demonstrated moderate inhibition against COX-2 and lipoxygenases (LOX) in vitro .
  • Cytotoxicity : The compound has also been assessed for cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Preliminary results suggest potential anticancer properties, although further studies are needed to confirm these effects .

Structure-Activity Relationship (SAR)

The presence of both the methoxy and trifluoromethyl groups significantly influences the pharmacological profile of this compound. Compounds with similar structures have shown that modifications to these groups can enhance or reduce biological activity:

CompoundActivityIC50 Value (µM)
This compoundCOX-2 InhibitionTBD
Similar Compound AAChE Inhibition10.4
Similar Compound BBChE Inhibition7.7

This table illustrates how slight changes in chemical structure can lead to significant variations in biological activity.

Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating inflammatory diseases and possibly cancer.

Example Case Study

A recent study explored the synthesis of analogs based on this compound, focusing on their inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in drug design.

Industrial Applications

Beyond medicinal chemistry, this compound is also being investigated for its utility in material science and agrochemicals. Its stability and reactivity make it suitable for developing new materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-4-(trifluoromethyl)piperidine, and how can reaction conditions be tuned to improve yield?

Methodological Answer: Synthesis typically involves functionalization of the piperidine core via nucleophilic substitution or coupling reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylation agents like TMSCF₃ under palladium catalysis. The methoxy group may be installed via Williamson ether synthesis using 4-hydroxy-piperidine intermediates and methyl iodide. Solvent selection (e.g., amides, ethers, or nitriles) and base strength (e.g., K₂CO₃ vs. NaH) significantly impact reaction efficiency. For reproducible results, monitor reaction progress using TLC or GC-MS, and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy proton at δ ~3.3 ppm; CF₃ group splitting patterns in ¹⁹F NMR).
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., discrepancies >0.3% indicate impurities; see data tables in for analogous compounds) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in slow-evaporating solvents (e.g., ethanol/dichloromethane) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved for pharmacological studies?

Methodological Answer: Chiral separation requires derivatization with enantiopure resolving agents (e.g., Mosher’s acid chloride) followed by HPLC using chiral stationary phases (e.g., Chiralpak AD-H). Alternatively, asymmetric synthesis via organocatalysis (e.g., proline-derived catalysts) can directly yield enantiomerically enriched products. Validate enantiopurity using polarimetry or chiral shift reagents in NMR .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and receptor expression levels.
  • Metabolic Stability : Test compounds in hepatocyte microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methoxy group).
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations caused by trifluoromethyl group orientation .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic routes?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for key reactions (e.g., nucleophilic substitution at the piperidine nitrogen). Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions with small-scale exploratory reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-4-(trifluoromethyl)piperidine
Reactant of Route 2
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4-Methoxy-4-(trifluoromethyl)piperidine

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